N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
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Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.331. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Antagonism
Research on compounds structurally related to "N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide" has shown potential applications in pharmacology, particularly as serotonin-3 (5-HT3) receptor antagonists. For instance, studies have explored the development of potent 5-HT3 receptor antagonists, which are crucial in treating conditions like nausea and vomiting associated with chemotherapy, radiation therapy, and post-operative situations. Heteroaromatic rings such as pyrrole, thiophene, and furan have been incorporated into these molecules to investigate their effects on receptor antagonism. The design and synthesis of these compounds involve detailed structure-activity relationship (SAR) studies to optimize their pharmacological profile (Harada et al., 1995).
Heterocyclic Chemistry and Novel Compound Synthesis
The furan moiety, as seen in "this compound," is a critical component in heterocyclic chemistry, leading to novel compound synthesis with potential pharmacological activities. Research has demonstrated the versatility of furan-containing compounds, enabling the synthesis of novel azines, azolotriazines, and other heterocyclic hybrids. These compounds hold promise in developing new therapeutic agents due to their diverse biological activities (Sanad & Mekky, 2018).
Anxiolytic Agents Development
Structural analogues of "this compound" have been explored for their potential as anxiolytic agents. By modifying the tetrahydrofuran ring with methyl groups, researchers aim to discover new therapeutic options for anxiety disorders. The systematic synthetic approaches for introducing small carbon substituents into the molecular structure are part of broader efforts to develop more effective and safer anxiolytic medications (Trabanco et al., 2005).
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-4-6-16-14(9-11)21-18(22)13-10-12(5-7-15(13)25-16)20-19(23)17-3-2-8-24-17/h2-10H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVMYFSCNRVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.